Fluspiperone
Overview
Description
Fluspiperone is a chemical compound with the molecular formula C23H25F2N3O2 . It has an average mass of 413.460 Da and a monoisotopic mass of 413.191498 Da .
Molecular Structure Analysis
Fluspiperone has a complex molecular structure. It contains a total of 58 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
Fluspiperone has a density of 1.3±0.1 g/cm3, a boiling point of 632.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 93.6±3.0 kJ/mol and a flash point of 336.6±31.5 °C . Its index of refraction is 1.615, and it has a molar refractivity of 110.2±0.4 cm3 .Scientific Research Applications
1. Dopamine D2-Receptor Binding Studies
Fluspiperone, particularly in its derivative form as 3-(2'-[18F]fluoroethyl)spiperone (FESP), has been extensively used in positron emission tomography (PET) studies. FESP binds to dopamine D2-receptors, allowing for visualization and quantitative estimation of these receptor sites in the brain. This has proven invaluable in studies involving nonhuman primates, rodents, and humans. Notably, FESP has been demonstrated to have similar in vitro binding properties to the dopamine receptor as spiperone, a related compound. This application aids in understanding the role of dopamine receptors in various neurological and psychiatric conditions (Barrio et al., 1989).
2. Neurotransmitter Receptor Studies
Fluspiperone derivatives have been pivotal in researching neurotransmitter receptors in the brain. For instance, studies have explored N-(3-[18F]fluoropropyl)-spiperone as a ligand for PET imaging of dopamine receptors. Such research has been crucial in advancing our understanding of the brain's dopaminergic system, especially in the context of neuropsychiatric disorders (Welch et al., 1988).
3. Evaluation of Serotonin and Dopamine Receptors
In clinical research, fluspiperone has been used to evaluate the effects of medications on serotonin and dopamine receptors in the brain. For example, a study used fluoro-ethyl-spiperone ([(18)F]FESP) to assess the impact of Fluvoxamine treatment on these receptors in unipolar depressed patients. This research provided insights into the mechanisms of action of antidepressants and their influence on neurotransmitter systems (Moresco et al., 2000).
4. Anticancer Activity of Psychotropic Drugs
Fluspiperone has been examined in the context of its anticancer properties. Studies have found that certain psychotropic drugs, including fluspiperone, exhibit anticancer activity by disrupting mitochondrial and lysosomal function. This suggests potential therapeutic applications of fluspiperone beyond its primary use as a psychotropic drug, opening avenues for novel cancer treatments (Varalda et al., 2020).
Safety And Hazards
When handling Fluspiperone, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .
properties
IUPAC Name |
1-(4-fluorophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZXKPJYKSKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203495 | |
Record name | Fluspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluspiperone | |
CAS RN |
54965-22-9 | |
Record name | Fluspiperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluspiperone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluspiperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUSPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q53N427T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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